4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline
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Overview
Description
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[3,2-d]isoxazole core fused with an aniline moiety, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular cyclization to form the pyrrolo[3,2-d]isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring .
Scientific Research Applications
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticoagulant or antiviral agent
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying complex biological systems .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and applications.
N,N-Dimethylaniline derivatives: These compounds have similar electronic properties but lack the fused heterocyclic ring, making them less versatile.
Uniqueness
4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties. This makes it more versatile for various applications compared to its simpler analogs .
Properties
CAS No. |
603067-10-3 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15N3O/c1-16(2)10-5-3-9(4-6-10)12-11-7-8-14-13(11)17-15-12/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
PYKAGPXDYIKQHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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